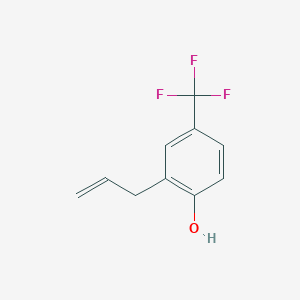
2-Allyl-4-(trifluoromethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyl-4-(trifluoromethyl)phenol is a useful research compound. Its molecular formula is C10H9F3O and its molecular weight is 202.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Drug Development
The compound's structural characteristics suggest potential in drug development. Its phenolic structure may enhance the bioactivity of synthesized drugs. For example, studies indicate that similar compounds can exhibit significant antitumor activity. The National Cancer Institute has evaluated compounds with similar structures, demonstrating promising results against various cancer cell lines .
Case Study: Anticancer Activity
- A synthesized derivative of 2-Allyl-4-(trifluoromethyl)phenol was tested against human tumor cells, showing a mean growth inhibition rate that indicates potential as an anticancer agent .
Agrochemicals
This compound has been explored for use in agrochemicals due to its antimicrobial properties. The trifluoromethyl group enhances the compound's stability and efficacy against pests and diseases in crops.
Case Study: Antimicrobial Activity
- Research has shown that derivatives of this compound exhibit enhanced antifungal activity against pathogens affecting crops, indicating its potential as a biopesticide .
Functional Materials
The unique properties of this compound allow it to be utilized in the development of functional materials, such as coatings and adhesives. Its ability to undergo polymerization reactions makes it suitable for creating durable materials with specific functionalities.
Case Study: Polymerization
- Studies have demonstrated that the compound can be polymerized under UV light to form cross-linked networks, which are useful in protective coatings .
Comparison with Related Compounds
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 4-Trifluoromethylphenol | Trifluoromethyl group on phenolic ring | Primarily studied for antimicrobial activity |
| 2-Allylphenol | Allyl group on phenolic ring | Used in various organic syntheses |
| 4-(Trifluoromethyl)thiophenol | Thiophenol derivative with trifluoromethyl | Exhibits distinct reactivity patterns |
| 2-Trifluoromethylphenol | Trifluoromethyl at ortho position | Similar reactivity but different positional isomerism |
Propriétés
Formule moléculaire |
C10H9F3O |
|---|---|
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
2-prop-2-enyl-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H9F3O/c1-2-3-7-6-8(10(11,12)13)4-5-9(7)14/h2,4-6,14H,1,3H2 |
Clé InChI |
RWEVLMVKELLSLQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C=CC(=C1)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















